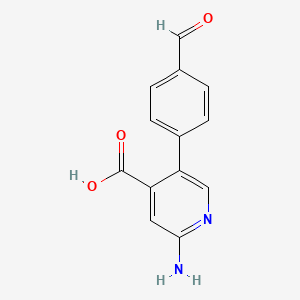
5-(2,5-Dimethylphenyl)-2-methoxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethylphenyl)-2-methoxynicotinic acid, 95% (5-DPMN-2-MA-95%) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid, an important molecule in the human body, and is often used as a model compound to study the effects of nicotinic acid on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-DPMN-2-MA-95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on biochemical and physiological processes. It has also been used to study the effects of nicotinic acid on the activity of enzymes involved in lipid metabolism. Additionally, 5-DPMN-2-MA-95% has been used to study the effects of nicotinic acid on the formation of fatty acids and cholesterol.
Wirkmechanismus
The mechanism of action of 5-DPMN-2-MA-95% is not fully understood. However, it is believed that the compound binds to nicotinic acid receptors in the body, which leads to the activation of a signaling pathway that results in the production of fatty acids and cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DPMN-2-MA-95% are not fully understood. However, it has been shown to increase the activity of enzymes involved in lipid metabolism, which can lead to an increase in the production of fatty acids and cholesterol. Additionally, it has been shown to reduce the levels of triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-DPMN-2-MA-95% in laboratory experiments is its high yield and purity. Additionally, it is relatively easy to synthesize and store, making it a convenient compound to use in research. The main limitation of using 5-DPMN-2-MA-95% is that its mechanism of action is not fully understood, which can lead to unpredictable results.
Zukünftige Richtungen
The potential future directions for research involving 5-DPMN-2-MA-95% include further investigation into its mechanism of action, its effects on other biochemical and physiological processes, and its potential applications in drug development. Additionally, further research could be done on its potential side effects, as well as its potential interactions with other compounds. Finally, research could be done to determine the optimal dosage and administration of 5-DPMN-2-MA-95% for various applications.
Synthesemethoden
5-DPMN-2-MA-95% can be synthesized by two different methods. The first is a two-step process which involves the reaction of 2,5-dimethylphenyl isocyanate with 2-methoxynicotinic acid in the presence of a base, followed by a reaction with a silane reagent. The second method is a three-step process which involves the reaction of 2,5-dimethylphenyl isocyanate with 2-methoxynicotinic acid in the presence of a base, followed by a reaction with a silane reagent, and finally a reaction with a sulfur reagent. Both methods have been shown to produce 5-DPMN-2-MA-95% in high yields.
Eigenschaften
IUPAC Name |
5-(2,5-dimethylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-5-10(2)12(6-9)11-7-13(15(17)18)14(19-3)16-8-11/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJUMVULSIERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687058 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-2-methoxynicotinic acid | |
CAS RN |
1261903-71-2 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














